molecular formula C11H15ClN2O B15343593 L-tryptophanol hydrochloride

L-tryptophanol hydrochloride

Cat. No.: B15343593
M. Wt: 226.70 g/mol
InChI Key: ODHDLARKJIMIFF-FVGYRXGTSA-N
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Description

L-tryptophanol hydrochloride is a derivative of the amino acid tryptophan. It is a compound of significant interest in various fields due to its unique chemical properties and potential applications. The compound is often used in research and industrial applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-tryptophanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of L-tryptophan using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis. For example, engineered strains of Escherichia coli can be used to produce L-tryptophan, which is then chemically converted to this compound .

Chemical Reactions Analysis

Types of Reactions

L-tryptophanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various indole derivatives, amines, and substituted tryptophan analogs .

Scientific Research Applications

L-tryptophanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-tryptophanol hydrochloride exerts its effects primarily through its role as a precursor to serotonin. In the brain, it is converted to serotonin via the intermediate 5-hydroxytryptophan. This conversion is catalyzed by the enzyme tryptophan hydroxylase. Serotonin is a key neurotransmitter involved in regulating mood, sleep, and appetite .

Comparison with Similar Compounds

Similar Compounds

    L-tryptophan: The parent amino acid from which L-tryptophanol hydrochloride is derived.

    Tryptamine: A simpler amine derivative of tryptophan.

    5-hydroxytryptophan: An intermediate in the biosynthesis of serotonin from tryptophan.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to serve as a precursor to serotonin makes it particularly valuable in medical and biological research .

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;/h1-4,6,9,13-14H,5,7,12H2;1H/t9-;/m0./s1

InChI Key

ODHDLARKJIMIFF-FVGYRXGTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.Cl

Origin of Product

United States

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